molecular formula C8H6BrN3O3 B13921969 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid

6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid

Katalognummer: B13921969
Molekulargewicht: 272.06 g/mol
InChI-Schlüssel: KKNJBXXLWSIQSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is a high-value chemical building block designed for research and development in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a privileged scaffold in drug discovery, known for its broad spectrum of pharmacological activities . This compound is strategically functionalized with a bromo group and a carboxylic acid, making it a versatile intermediate for further synthetic modification via cross-coupling reactions and amide bond formation, respectively. Researchers can leverage this molecule to create targeted libraries of novel bioactive compounds. The imidazo[1,2-a]pyrimidine class has demonstrated significant potential in various therapeutic areas. Scientific literature indicates that derivatives of this scaffold have been investigated as inhibitors of key enzymes, such as Rab geranylgeranyl transferase (RGGT), which is a potential therapeutic target in diseases involving perturbed vesicle trafficking . Furthermore, studies have shown that related imidazo[1,2-a]pyrimidine Schiff base derivatives exhibit promising binding affinity towards viral entry proteins like the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting their potential application in the development of antiviral agents . The presence of the methoxy group at the 7-position may influence the compound's electronic properties and binding interactions, allowing researchers to fine-tune the activity and properties of their final molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H6BrN3O3

Molekulargewicht

272.06 g/mol

IUPAC-Name

6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H6BrN3O3/c1-15-6-4(9)2-12-3-5(7(13)14)10-8(12)11-6/h2-3H,1H3,(H,13,14)

InChI-Schlüssel

KKNJBXXLWSIQSF-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=NC(=CN2C=C1Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A foundational step in preparing 6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is the synthesis of the 6-bromoimidazo[1,2-a]pyridine scaffold. According to a 2014 patent, this involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous monochloroacetaldehyde solution under mild alkaline conditions (e.g., sodium bicarbonate) at temperatures between 25–50 °C for 2 to 24 hours. The reaction proceeds via cyclization to form the imidazo ring fused to the bromopyridine, yielding 6-bromoimidazo[1,2-a]pyridine with high purity and stable quality. Post-reaction workup includes concentration, ethyl acetate extraction, washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/normal hexane (1:1 volume ratio) to obtain the product as off-white crystals with yields around 72% and melting point 76.5–78.0 °C.

Parameter Conditions/Details
Starting materials 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Alkali Sodium bicarbonate (or NaOH, triethylamine, Na2CO3)
Solvent Ethanol, water, methanol, or Virahol
Temperature 25–50 °C
Reaction time 2–24 hours
Workup Concentration, ethyl acetate extraction, drying, recrystallization
Yield ~72%

Introduction of Methoxy Group at 7-Position

While direct literature on the methoxylation at the 7-position of the imidazo[1,2-a]pyrimidine ring is limited, common synthetic strategies involve electrophilic aromatic substitution or nucleophilic aromatic substitution on suitable precursors. Methoxylation can be achieved by starting from 7-hydroxy derivatives followed by methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. Alternatively, methoxy groups can be introduced during ring construction if the corresponding methoxy-substituted pyridine or pyrimidine precursors are used.

Construction of the Imidazo[1,2-a]pyrimidine-2-carboxylic Acid Framework

The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyrimidine can be introduced by incorporating carboxylated building blocks or by subsequent oxidation of methyl or aldehyde substituents at the 2-position. A relevant synthetic approach for related pyrimidine derivatives involves the use of 2-bromomalonaldehyde and amidine compounds in a one-step reaction under acidic protic solvents (e.g., glacial acetic acid) at elevated temperatures (60–105 °C). This method yields 5-bromo-2-substituted pyrimidines efficiently with simple operation and good safety profile. Such methodology can be adapted for the imidazo[1,2-a]pyrimidine system by using appropriate amidine and aldehyde precursors bearing the desired substituents.

Step Conditions/Details
Starting materials 2-bromomalonaldehyde, amidine compound
Solvent Glacial acetic acid (protic acid)
Temperature 60–105 °C
Reaction time 5–8 hours
Workup Filtration, washing with ethanol, extraction with dichloromethane and NaOH, drying, concentration
Yield 33–43% depending on substituents

General Synthetic Route Summary

The overall preparation of 6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid likely involves:

  • Synthesis of 6-bromoimidazo[1,2-a]pyridine scaffold via cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde.
  • Introduction of the methoxy group at the 7-position either through precursor design or post-cyclization methylation.
  • Construction or functionalization of the pyrimidine ring fused to the imidazo moiety with a carboxylic acid at the 2-position, possibly via reaction of 2-bromomalonaldehyde with amidine derivatives.
  • Purification steps including recrystallization and extraction to ensure high purity and yield.

Comparative Table of Key Preparation Methods

Target Transformation Starting Materials Reaction Conditions Yield (%) Notes
6-Bromoimidazo[1,2-a]pyridine synthesis 2-amino-5-bromopyridine + monochloroacetaldehyde 25–50 °C, 2–24 h, alkaline medium (NaHCO3) ~72 Mild conditions, easy workup
5-Bromo-2-substituted pyrimidine synthesis 2-bromomalonaldehyde + amidine compound 60–105 °C, 5–8 h, glacial acetic acid 33–43 One-step, safe, low cost
Methoxylation at 7-position (general approach) Hydroxy precursor + methylating agent Basic conditions, methyl iodide or dimethyl sulfate Variable Requires precursor or post-modification

Research Findings and Notes

  • The cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild alkaline conditions is a robust and scalable method for preparing the 6-bromoimidazo[1,2-a]pyridine core, yielding products of high purity suitable for further functionalization.
  • The use of 2-bromomalonaldehyde with amidine compounds in protic acidic solvents offers a streamlined one-step synthesis of bromo-substituted pyrimidines, which can be adapted for constructing the pyrimidine portion of the target molecule.
  • The methoxy group introduction is typically achieved through methylation of hydroxy precursors or by employing methoxy-substituted starting materials, though specific protocols for the 7-position on this scaffold require optimization.
  • Purification techniques such as recrystallization from ethyl acetate/hexane mixtures and drying over anhydrous sodium sulfate are critical for obtaining high-quality crystalline products.
  • Reaction conditions across these methods emphasize mild temperatures, moderate reaction times, and the use of common solvents and bases, underscoring the practicality and industrial applicability of these syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper, and solvents like DMF or DMSO.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Often require palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, if it exhibits antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes in microorganisms. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Imidazo[1,2-a]pyrimidine Derivatives

The biological and chemical properties of imidazo[1,2-a]pyrimidine derivatives are highly sensitive to substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid Br (C6), COOH (C2) C₇H₄BrN₃O₂ Bromine enhances cross-coupling reactivity; carboxylic acid allows amidation .
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Br (C6), COOEt (C2) C₉H₈BrN₃O₂ Ethyl ester improves lipophilicity; used as a precursor for amides .
6-Bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Br (C6), CH₃ (C2), COOH (C3) C₈H₆BrN₃O₂ Methyl group at C2 alters steric hindrance; positional isomerism affects reactivity .
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Br (C6), CF₂H (C2), COOH (C3) C₉H₅BrF₂N₂O₂ Pyridine core instead of pyrimidine; difluoromethyl enhances metabolic stability .

Key Observations :

  • Bromine at C6 is a common feature, enabling Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups .
  • Carboxylic acid vs. esters : The free acid (e.g., 6-bromo-2-carboxylic acid) is critical for forming amides via coupling reactions, while esters (e.g., ethyl carboxylates) are intermediates in synthesis .

Ring System Modifications: Pyrimidine vs. Pyridine vs. Pyrazine

Replacing the pyrimidine ring with pyridine or pyrazine significantly impacts bioactivity and synthetic routes:

Compound Name Core Structure Key Differences Reference
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine Reduced ring strain compared to pyrimidine; altered π-stacking in crystal structures .
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Imidazo[1,2-a]pyrazine Pyrazine core increases nitrogen content, enhancing hydrogen-bonding potential .

Physicochemical Properties

Property 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic Acid Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Molecular Weight 272.06 g/mol 284.11 g/mol 242.03 g/mol
Solubility Moderate in polar solvents (DMSO, methanol) High in organic solvents (CH₂Cl₂, THF) Low in water; soluble in DMF
logP ~1.2 (estimated) ~2.5 ~0.8

Notes:

  • Methoxy groups increase hydrophilicity, while esters and alkyl chains enhance lipophilicity .
  • Bromine substituents contribute to higher molecular weights and influence crystallization behavior .

Biologische Aktivität

6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has drawn attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is known for diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid includes a bromine atom and a methoxy group, which may influence its biological activity. The molecular formula is C9H8BrN3O3, and it possesses a molecular weight of approximately 273.08 g/mol.

Structural Formula

C9H8BrN3O3\text{C}_9\text{H}_8\text{BrN}_3\text{O}_3

Anticancer Potential

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance, certain analogs have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Antitumor Activity

A study demonstrated that compounds structurally similar to 6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its activity against protein arginine N-methyltransferase 5 (PRMT5), which plays a critical role in cancer progression and other diseases.

Inhibition Studies

In vitro assays revealed that 6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid can inhibit PRMT5 with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as a therapeutic agent in diseases where PRMT5 is implicated.

Antimicrobial Activity

Preliminary research indicates that this compound may possess antimicrobial properties as well. In vitro tests have shown activity against various bacterial strains, suggesting potential applications in treating infections.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid has been evaluated using computational methods. The results indicate favorable drug-like characteristics:

  • Absorption: Moderate absorption predicted.
  • Distribution: Good distribution potential based on lipophilicity.
  • Metabolism: Metabolism studies suggest stability with minimal hepatic metabolism.
  • Excretion: Predicted renal excretion.
  • Toxicity: Low toxicity profile indicated by preliminary assessments.

Toxicity Studies

Further toxicity studies are required to fully understand the safety profile of this compound in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.